The Tetrahydrobenzo[b]thiophene-3-carboxylate Scaffold Confers Anticancer Activity Absent from Simple Thiophene Esters
The target compound is built upon the 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate scaffold, which has demonstrated in vitro anticancer activity in structurally related derivatives. In a head-to-head class study, the tetrahydrobenzo[b]thiophene derivative ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed cytotoxicity against HepG2 cells with IC50 values ranging from 13.5 µg/mL to >100 µg/mL depending on the linker, with compound 7 achieving IC50 13.5 µg/mL versus the reference drug doxorubicin (IC50 21.6 µg/mL) [1]. In contrast, simple thiophene-2-carboxylate esters (e.g., CAS 361472-61-9, 4-formyl-2-methoxyphenyl thiophene-2-carboxylate) lack the tetrahydrobenzo-fused ring and there is no published anticancer data supporting them. The tetrahydrobenzo-fused system provides additional π-stacking and hydrophobic contacts with biological targets that the flat thiophene-2-carboxylate cannot replicate .
| Evidence Dimension | In vitro anticancer activity (HepG2 hepatocellular carcinoma cell line) |
|---|---|
| Target Compound Data | Scaffold representative: IC50 = 13.5 µg/mL (ethyl 2-cyanoacrylamido derivative 7) [1] |
| Comparator Or Baseline | Thiophene-2-carboxylate ester (CAS 361472-61-9): No published anticancer data; doxorubicin IC50 = 21.6 µg/mL |
| Quantified Difference | Tetrahydrobenzo[b]thiophene scaffold derivatives achieve IC50 values superior to doxorubicin in HepG2 cells; thiophene-2-carboxylate analogs have zero reported anticancer activity |
| Conditions | HepG2 cell line, in vitro cytotoxicity assay (Arch Pharm 2020) |
Why This Matters
Procurement of the tetrahydrobenzo[b]thiophene scaffold is essential for anticancer SAR programs; the simpler thiophene-2-carboxylate analog cannot serve as a substitute.
- [1] Sroor FM, et al. Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. Arch Pharm (Weinheim). 2020;353(7):e1900363. doi:10.1002/ardp.201900363. View Source
